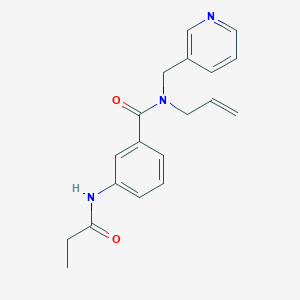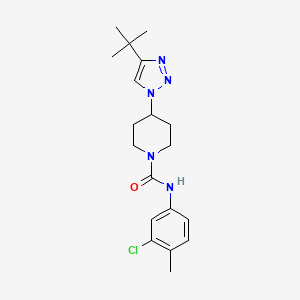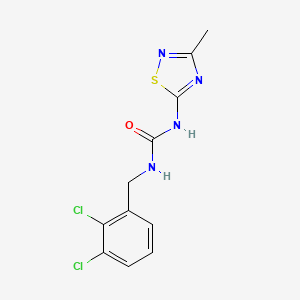![molecular formula C19H22N2O3S B5902729 5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide, commonly known as ASEB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ASEB is a small molecule that belongs to the class of sulfonamide compounds and has been found to possess interesting biological properties.
Mechanism of Action
The mechanism of action of ASEB is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. ASEB has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. ASEB has been found to induce apoptosis by activating the caspase pathway, which is a pathway that is involved in the regulation of cell death.
Biochemical and Physiological Effects
ASEB has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, ASEB has been found to improve cognitive function in animal models of Alzheimer's disease. ASEB has also been found to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, ASEB has been found to have potential applications in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
The advantages of using ASEB in lab experiments include its ability to inhibit the growth of cancer cells and its potential use in the treatment of Alzheimer's disease and glaucoma. However, there are also limitations to using ASEB in lab experiments. One limitation is that ASEB is a small molecule that may have limited bioavailability and may not be able to penetrate the blood-brain barrier. Another limitation is that ASEB may have off-target effects that may interfere with the interpretation of experimental results.
Future Directions
There are several future directions for the study of ASEB. One direction is to study the pharmacokinetics and pharmacodynamics of ASEB in animal models. Another direction is to study the safety and toxicity of ASEB in animal models. Additionally, further studies are needed to understand the mechanism of action of ASEB and to identify its molecular targets. Finally, there is a need for clinical trials to evaluate the efficacy of ASEB in the treatment of cancer, Alzheimer's disease, and glaucoma.
Synthesis Methods
The synthesis of ASEB is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The second step involves the reaction of 4-nitrobenzoyl chloride with N-ethyl-N-methyl-3-aminopropan-1-ol to form 4-nitrobenzamide. The third step involves the reduction of 4-nitrobenzamide to 4-aminobenzamide using hydrogen gas and a palladium catalyst. The fourth step involves the reaction of 4-aminobenzamide with 2-bromoethylsulfonyl chloride to form 5-(bromoethylsulfonyl)-N-ethyl-2-methylbenzamide. The final step involves the reaction of 5-(bromoethylsulfonyl)-N-ethyl-2-methylbenzamide with (E)-3-phenylprop-2-en-1-amine to form ASEB.
Scientific Research Applications
ASEB has been found to possess potential applications in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells and has been found to be effective against various types of cancer, including breast, lung, and colon cancer. ASEB has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, ASEB has been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-ethyl-2-methyl-N-[(E)-3-phenylprop-2-enyl]-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21(13-7-10-16-8-5-4-6-9-16)19(22)18-14-17(25(20,23)24)12-11-15(18)2/h4-12,14H,3,13H2,1-2H3,(H2,20,23,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBIPBSMAMHSRT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5902669.png)
![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)


![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)
